molecular formula C9H14ClN3O4 B14684936 2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate CAS No. 35274-43-2

2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate

Cat. No.: B14684936
CAS No.: 35274-43-2
M. Wt: 263.68 g/mol
InChI Key: LSLPYNCWLXHNOM-UHFFFAOYSA-M
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Description

2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinolin-1-amine with 1,2-dibromoethane, followed by cyclization to form the desired imidazo[1,2-a]pyrimidine core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidines and related heterocycles, such as:

Uniqueness

2,3-Dihydro-1,5,7-trimethyl-1H-imidazo(1,2-a)pyrimidin-4-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

35274-43-2

Molecular Formula

C9H14ClN3O4

Molecular Weight

263.68 g/mol

IUPAC Name

1,5,7-trimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-4-ium;perchlorate

InChI

InChI=1S/C9H14N3.ClHO4/c1-7-6-8(2)12-5-4-11(3)9(12)10-7;2-1(3,4)5/h6H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LSLPYNCWLXHNOM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+]2CCN(C2=N1)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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